

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Cat. No.: B184605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate** ($C_9H_9BrO_4$, Molecular Weight: 261.07 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative values derived from analogous structures. These data are intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Data Presentation

The following tables summarize the key spectral data for **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**.

Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: $CDCl_3$, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Ar-OH
7.35	Singlet	1H	Ar-H
6.85	Singlet	1H	Ar-H
3.90	Singlet	3H	-OCH ₃
3.85	Singlet	3H	-COOCH ₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
168.5	C=O	Ester Carbonyl
157.0	C	C-OH
152.0	C	C-OCH ₃
125.0	CH	Ar-CH
115.0	C	C-Br
110.0	CH	Ar-CH
105.0	C	C-COOCH ₃
56.0	CH ₃	-OCH ₃
52.5	CH ₃	-COOCH ₃

Table 3: IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (phenolic)
3010-2950	Medium	C-H stretch (aromatic & aliphatic)
1725	Strong	C=O stretch (ester)
1600, 1480	Medium-Strong	C=C stretch (aromatic ring)
1280, 1050	Strong	C-O stretch (ester and ether)
800-600	Strong	C-Br stretch

Table 4: MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
260/262	95/95	[M] ⁺ (Isotopic pattern for Br)
229/231	100/100	[M - OCH ₃] ⁺ (Base Peak)
201/203	40/40	[M - COOCH ₃] ⁺
122	30	[M - Br - COOCH ₃] ⁺

Experimental Protocols

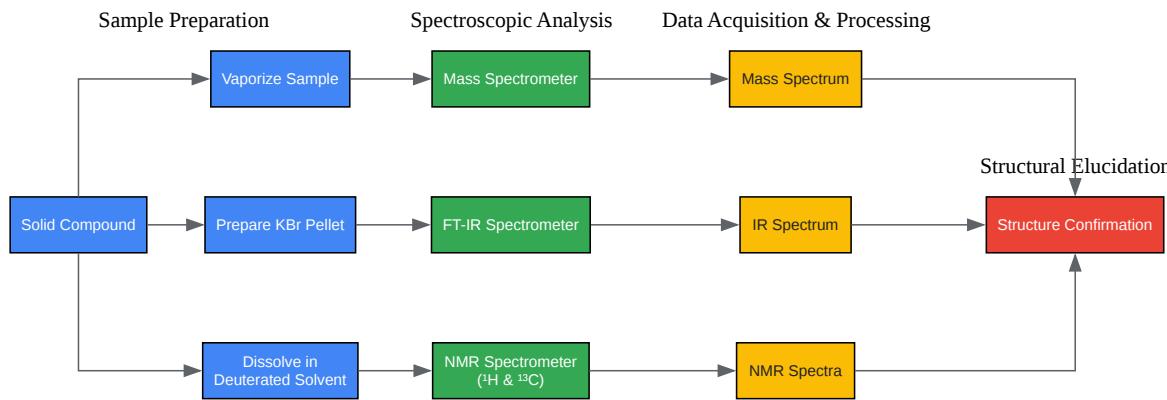
The following are generalized protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron Ionization (EI) is used, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184605#methyl-5-bromo-2-hydroxy-4-methoxybenzoate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com